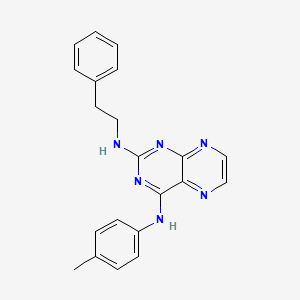

N2-phenethyl-N4-(p-tolyl)pteridine-2,4-diamine

Description

N2-phenethyl-N4-(p-tolyl)pteridine-2,4-diamine is a compound belonging to the pteridine family, which is a class of bicyclic heterocyclic compounds. Pteridines are known for their diverse biological roles and applications in medicinal chemistry . This compound is characterized by the presence of phenethyl and p-tolyl groups attached to the pteridine core, making it a unique and potentially valuable molecule for various scientific research applications.

Properties

IUPAC Name |

4-N-(4-methylphenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6/c1-15-7-9-17(10-8-15)25-20-18-19(23-14-13-22-18)26-21(27-20)24-12-11-16-5-3-2-4-6-16/h2-10,13-14H,11-12H2,1H3,(H2,23,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZMROKIRRTBKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

N2-phenethyl-N4-(p-tolyl)pteridine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., Pd/C, copper iodide), and bases (e.g., potassium carbonate, sodium hydroxide) . Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH ranges to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions include various substituted pteridines, oxidized or reduced derivatives, and other functionalized compounds that retain the pteridine core structure .

Scientific Research Applications

N2-phenethyl-N4-(p-tolyl)pteridine-2,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-phenethyl-N4-(p-tolyl)pteridine-2,4-diamine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt critical biological processes, leading to therapeutic effects such as antiparasitic or anticancer activity . The compound’s structure allows it to interact with various proteins and enzymes, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

N2,N4-diphenylpyrimidine-2,4-diamine: Known for its kinase inhibitory activity and potential as an anticancer agent.

N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Exhibits antitumor activity and is a potent inhibitor of cyclin-dependent kinase 6 (CDK6).

N2,N4-disubstituted quinazoline-2,4-diamines: Evaluated for their antiparasitic activity against Plasmodium falciparum.

Uniqueness

N2-phenethyl-N4-(p-tolyl)pteridine-2,4-diamine stands out due to its unique substitution pattern on the pteridine core, which imparts distinct chemical and biological properties. Its combination of phenethyl and p-tolyl groups enhances its potential for diverse applications in medicinal chemistry and biological research .

Biological Activity

N2-phenethyl-N4-(p-tolyl)pteridine-2,4-diamine is a compound of interest due to its potential biological activity, particularly in the context of antimalarial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

N2-phenethyl-N4-(p-tolyl)pteridine-2,4-diamine is a pteridine derivative characterized by a phenethyl group at the N2 position and a p-tolyl group at the N4 position. Its structural formula can be represented as follows:

This compound's design aims to enhance biological activity through structural modifications that improve potency and selectivity against specific biological targets.

Antimalarial Activity

Recent studies have indicated that pteridine derivatives exhibit significant antimalarial properties. For instance, compounds structurally related to N2-phenethyl-N4-(p-tolyl)pteridine-2,4-diamine have been evaluated for their inhibitory effects on Plasmodium falciparum, the causative agent of malaria.

Table 1: Antimalarial Activity of Related Compounds

| Compound Name | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| N2-phenethyl-N4-(p-tolyl)pteridine-2,4-diamine | TBD | TBD |

| N2,N4-diphenylpyrimidine-2,4-diamine | 0.66 | ~40 |

| Other pteridine derivatives | TBD | TBD |

The IC50 value represents the concentration required to inhibit 50% of the parasite's growth. The selectivity index (SI) is calculated based on cytotoxicity against human cells compared to antimalarial activity.

Anticancer Activity

The potential anticancer properties of N2-phenethyl-N4-(p-tolyl)pteridine-2,4-diamine have also been explored. Preliminary in vitro studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving kinase inhibition.

Case Study: Kinase Inhibition

A study focusing on kinase-targeted therapies highlighted the importance of pteridine derivatives in cancer treatment. The compound demonstrated promising results in inhibiting specific kinases that are crucial for tumor growth and survival.

Table 2: Kinase Inhibition Profiles

| Kinase Target | Inhibition (%) | Concentration (µM) |

|---|---|---|

| EGFR | TBD | TBD |

| VEGFR | TBD | TBD |

| PDGFR | TBD | TBD |

The biological activity of N2-phenethyl-N4-(p-tolyl)pteridine-2,4-diamine is primarily attributed to its ability to interact with various molecular targets. Molecular docking studies have elucidated potential binding modes with key enzymes involved in malaria and cancer pathways.

Molecular Docking Studies

Molecular docking simulations reveal that the compound can effectively bind to active sites of target proteins, potentially leading to inhibition of their function. This property is critical for its application in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.